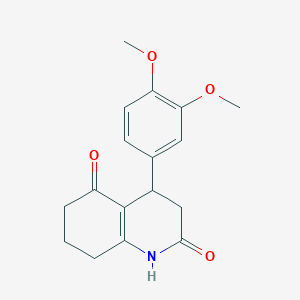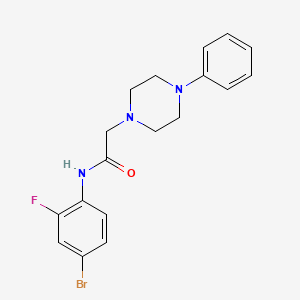![molecular formula C15H17F3N2O3 B4438297 2-(4-ethyl-2-oxo-3-morpholinyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4438297.png)
2-(4-ethyl-2-oxo-3-morpholinyl)-N-[3-(trifluoromethyl)phenyl]acetamide
Descripción general
Descripción
2-(4-ethyl-2-oxo-3-morpholinyl)-N-[3-(trifluoromethyl)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is involved in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Mecanismo De Acción
2-(4-ethyl-2-oxo-3-morpholinyl)-N-[3-(trifluoromethyl)phenyl]acetamide binds to the active site of BTK and inhibits its enzymatic activity, thereby blocking the downstream signaling pathways that are activated by BCR stimulation. This leads to the suppression of B-cell proliferation and survival, as well as the inhibition of cytokine production and immune cell activation. 2-(4-ethyl-2-oxo-3-morpholinyl)-N-[3-(trifluoromethyl)phenyl]acetamide has a higher selectivity for BTK than other inhibitors, such as ibrutinib, which may reduce the risk of off-target effects.
Biochemical and Physiological Effects:
2-(4-ethyl-2-oxo-3-morpholinyl)-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to induce apoptosis in B-cells by activating the intrinsic pathway of apoptosis. This is accompanied by the downregulation of anti-apoptotic proteins, such as Bcl-2 and Mcl-1, and the upregulation of pro-apoptotic proteins, such as Bim and Puma. 2-(4-ethyl-2-oxo-3-morpholinyl)-N-[3-(trifluoromethyl)phenyl]acetamide also modulates the activity of other signaling pathways, such as the NF-κB pathway, which is involved in the regulation of inflammatory responses. In preclinical studies, 2-(4-ethyl-2-oxo-3-morpholinyl)-N-[3-(trifluoromethyl)phenyl]acetamide has been well-tolerated and has shown favorable pharmacokinetic and pharmacodynamic profiles.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-ethyl-2-oxo-3-morpholinyl)-N-[3-(trifluoromethyl)phenyl]acetamide is its high selectivity for BTK, which may reduce the risk of off-target effects and improve the safety profile. 2-(4-ethyl-2-oxo-3-morpholinyl)-N-[3-(trifluoromethyl)phenyl]acetamide has also shown efficacy in preclinical models of B-cell malignancies and autoimmune diseases, indicating its potential as a therapeutic agent. However, there are some limitations to the use of 2-(4-ethyl-2-oxo-3-morpholinyl)-N-[3-(trifluoromethyl)phenyl]acetamide in lab experiments. For example, 2-(4-ethyl-2-oxo-3-morpholinyl)-N-[3-(trifluoromethyl)phenyl]acetamide may not be suitable for studying the role of BTK in non-B-cell malignancies or non-immune-related diseases. In addition, 2-(4-ethyl-2-oxo-3-morpholinyl)-N-[3-(trifluoromethyl)phenyl]acetamide may not be effective in patients with mutations in the BTK gene or other downstream signaling molecules.
Direcciones Futuras
There are several future directions for the development and application of 2-(4-ethyl-2-oxo-3-morpholinyl)-N-[3-(trifluoromethyl)phenyl]acetamide. One potential direction is the use of 2-(4-ethyl-2-oxo-3-morpholinyl)-N-[3-(trifluoromethyl)phenyl]acetamide in combination with other targeted therapies or chemotherapy agents to improve the efficacy of treatment. Another direction is the investigation of 2-(4-ethyl-2-oxo-3-morpholinyl)-N-[3-(trifluoromethyl)phenyl]acetamide in clinical trials for B-cell malignancies, autoimmune diseases, and inflammatory disorders. Additionally, further studies are needed to elucidate the molecular mechanisms of 2-(4-ethyl-2-oxo-3-morpholinyl)-N-[3-(trifluoromethyl)phenyl]acetamide and its effects on other signaling pathways and immune cells.
Aplicaciones Científicas De Investigación
2-(4-ethyl-2-oxo-3-morpholinyl)-N-[3-(trifluoromethyl)phenyl]acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 2-(4-ethyl-2-oxo-3-morpholinyl)-N-[3-(trifluoromethyl)phenyl]acetamide has demonstrated potent and selective inhibition of BTK, leading to the suppression of BCR signaling and the induction of apoptosis in malignant B-cells. 2-(4-ethyl-2-oxo-3-morpholinyl)-N-[3-(trifluoromethyl)phenyl]acetamide has also shown efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus, by modulating the activity of B-cells and other immune cells.
Propiedades
IUPAC Name |
2-(4-ethyl-2-oxomorpholin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O3/c1-2-20-6-7-23-14(22)12(20)9-13(21)19-11-5-3-4-10(8-11)15(16,17)18/h3-5,8,12H,2,6-7,9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGQAMGKIFAHGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC(=O)C1CC(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-({[1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4438218.png)
![1-benzyl-N-[3-(3-methylphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B4438237.png)
![2-{[2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]thio}nicotinonitrile](/img/structure/B4438244.png)
![N-(3,4-difluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4438245.png)


![methyl 4-({[4-(2-fluorophenyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B4438263.png)
![N-allyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4438270.png)
![N-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]benzamide](/img/structure/B4438271.png)

![4-chloro-N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}benzamide](/img/structure/B4438286.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-1,3-benzoxazol-2-amine](/img/structure/B4438289.png)
![4-tert-butyl-N-(5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B4438303.png)
![4-methoxy-N-{1-methyl-2-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-5-yl}benzamide](/img/structure/B4438309.png)